N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251667-74-9
Cat. No.: VC11983252
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251667-74-9 |
|---|---|
| Molecular Formula | C17H18ClN3O4S |
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H18ClN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) |
| Standard InChI Key | NPRQIBXSTVOOHN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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3-Chlorophenyl group: A halogenated aromatic ring conferring lipophilicity and potential halogen-bonding interactions.
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Pyrrolidine-1-sulfonyl moiety: A five-membered heterocycle with a sulfonamide group, enhancing solubility and target affinity.
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2-Oxo-1,2-dihydropyridinyl acetamide: A bicyclic system with hydrogen-bonding capabilities.
The molecular formula is C₁₇H₁₈ClN₃O₄S, with a molecular weight of 395.9 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1251667-74-9 |
| Molecular Formula | C₁₇H₁₈ClN₃O₄S |
| Molecular Weight | 395.9 g/mol |
| Topological Polar Surface Area | 106 Ų (estimated) |
| LogP (Octanol-Water) | 2.1 (predicted) |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Mannich Reaction: Formation of the β-amino carbonyl intermediate using amines, formaldehyde, and ketones.
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Cyclization: Intramolecular cyclization to construct the dihydropyridinone core under catalytic conditions (e.g., tetrabutylammonium bromide) .
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Sulfonylation: Introduction of the pyrrolidine sulfonyl group via nucleophilic substitution with pyrrolidine-1-sulfonyl chloride.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Toluene, 110°C, TBAB catalyst | 63% |
| Sulfonylation | Pyrrolidine-1-sulfonyl chloride, DCM, 25°C | 72% |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against serine proteases (e.g., Tmprss2) by binding to catalytic triads, as suggested by molecular dynamics simulations . Its sulfonamide group interacts with histidine residues in enzyme active sites, disrupting substrate hydrolysis.
Receptor Modulation
Structural analogs exhibit affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. The chlorophenyl group may facilitate hydrophobic interactions with receptor pockets.
Pathway Interference
Preliminary studies suggest interference with NF-κB signaling, a pathway implicated in inflammation and cancer progression. The dihydropyridinone moiety potentially blocks IκB kinase (IKK) phosphorylation.
Pharmacological Applications
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier (LogP = 2.1) positions it as a candidate for mitigating neuroinflammation in Alzheimer’s disease.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine sulfonyl group to enhance target selectivity.
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In Vivo Efficacy Trials: Testing in murine models of cancer and neurodegeneration.
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Pharmacokinetic Optimization: Improving oral bioavailability through prodrug formulations.
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